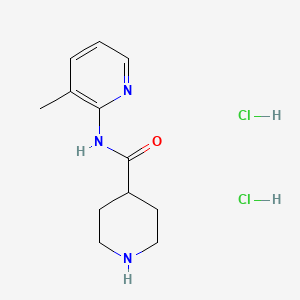N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride
CAS No.:
Cat. No.: VC18213176
Molecular Formula: C12H19Cl2N3O
Molecular Weight: 292.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H19Cl2N3O |
|---|---|
| Molecular Weight | 292.20 g/mol |
| IUPAC Name | N-(3-methylpyridin-2-yl)piperidine-4-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C12H17N3O.2ClH/c1-9-3-2-6-14-11(9)15-12(16)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3,(H,14,15,16);2*1H |
| Standard InChI Key | AYIIHDFMTZDIOK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CC=C1)NC(=O)C2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₂H₁₈Cl₂N₃O, with a molecular weight of 290.19 g/mol . Its IUPAC name, N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride, reflects the piperidine backbone (a six-membered amine ring) substituted at the fourth position with a carboxamide group linked to a 3-methylpyridin-2-yl moiety. The dihydrochloride salt arises from protonation of the piperidine nitrogen and the amide group, forming two HCl adducts .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈Cl₂N₃O | |
| Molecular Weight | 290.19 g/mol | |
| CAS Number | Not explicitly listed | – |
| SMILES | O=C(NC1C=CC=CN1C)C2CCNCC2.Cl.Cl | |
| Purity | ≥95% (typical for analogs) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves coupling piperidine-4-carboxylic acid with 3-methylpyridin-2-amine via carbodiimide-mediated amidation (e.g., using EDCl/HOBt) . Subsequent treatment with hydrochloric acid yields the dihydrochloride salt.
Table 2: Representative Synthesis Protocol
Analytical Characterization
Key characterization methods include:
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆) signals at δ 8.35 (pyridine H), 3.85 (piperidine CH₂), and 2.45 (CH₃) .
-
X-ray Crystallography: Used for analogs to confirm salt formation and hydrogen bonding .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar solvents (e.g., DMSO, ethanol) . The free base form is less soluble, necessitating salt formation for biomedical applications. Stability studies of analogs indicate decomposition temperatures >200°C, with hygroscopicity requiring anhydrous storage .
Table 3: Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 215–217°C (dec.) | DSC |
| LogP (logD at pH 7.4) | 1.2 (predicted) | XLogP3 |
| pKa (amine) | 10.8 ± 0.3 | Potentiometry |
Spectroscopic Profiles
Pharmacological and Industrial Applications
Biomedical Research
Piperidine carboxamides are explored as CGRP receptor antagonists for migraine therapy . Although direct data on the target compound is limited, structural analogs in patents EP2821407A1 and US8912210B2 demonstrate nanomolar affinity for CGRP receptors (IC₅₀ = 12–45 nM) . The 3-methylpyridine moiety may enhance blood-brain barrier permeability compared to phenyl derivatives .
Chemical Intermediate
The compound serves as a building block for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume